5-Iodo-2-phenylthiazole
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Overview
Description
5-Iodo-2-phenylthiazole is a chemical compound with the molecular formula C9H6INS and a molecular weight of 287.12 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiazole ring attached to a phenyl ring and an iodine atom . Thiazoles are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole compounds, including this compound, can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Scientific Research Applications
Synthesis and Modification
5-Iodo-2-phenylthiazole and its derivatives have attracted high scientific interest due to their broad spectrum of biological activity. However, the synthesis of these compounds often encounters challenges such as long reaction times. Studies have investigated methods like microwave irradiation to improve the synthesis process for derivatives like 2-amino-4-phenylthiazole, showing the potential for more efficient production of these compounds (Khrustalev, 2009).
Cross-Coupling Capability
The cross-coupling capability of positions in 2-phenylthiazoles has been systematically studied, providing valuable insights into the reactivity of these compounds. Such studies are essential for understanding how these molecules can be manipulated and used in various chemical reactions (Hämmerle et al., 2008).
Biochemical Applications
This compound derivatives have shown significant potential in biochemical applications. For instance, certain derivatives have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride biosynthesis. This suggests their potential in developing new therapeutic agents, particularly for conditions like obesity (Kadam et al., 2013).
Fluorescent Properties
Some 5-N-arylaminothiazoles derivatives, which can be related to the this compound structure, have been synthesized and characterized for their unique fluorescent properties. These compounds exhibit a range of fluorescent emissions and are highly twisted from planar conformations due to the steric and/or electronic interactions of the substituents. This property can be particularly useful in the development of new fluorescent markers for biochemical applications (Yamaguchi et al., 2015).
Safety and Hazards
Future Directions
Thiazole derivatives, including 5-Iodo-2-phenylthiazole, have shown potential in various biological activities. Future research could focus on exploring these activities further and developing new compounds with lesser side effects . Additionally, new potential Sortase A inhibitors containing the 2-phenylthiazole moiety have been synthesized, indicating potential future directions in combating multidrug-resistance enterococcal infections .
Mechanism of Action
Target of Action
Similar compounds, such as 2-phenylthiazole derivatives, have been evaluated as cholinesterase inhibitors . Cholinesterase is an essential enzyme that breaks down acetylcholine, a neurotransmitter associated with learning and memory .
Mode of Action
It’s worth noting that related 2-phenylthiazole derivatives have shown to inhibit cholinesterase activity . This inhibition increases the level of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
Related 2-phenylthiazole derivatives have been associated with the cholinergic system . By inhibiting cholinesterase, these compounds prevent the breakdown of acetylcholine, thereby affecting the cholinergic neurotransmission pathway .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as 5-iodo-2-pyrimidinone-2′deoxyribose (ipdr), have been studied . The study found that IPdR was well-tolerated in rats, and its elimination was enhanced following repeated administration .
Result of Action
Related 2-phenylthiazole derivatives have shown significant antifungal activities against various plant pathogens . This suggests that 5-Iodo-2-phenylthiazole might also exhibit similar biological activities.
Action Environment
For instance, temperature, pH, and presence of other substances can affect the stability and activity of the compound .
Biochemical Analysis
Biochemical Properties
5-Iodo-2-phenylthiazole, like other thiazoles, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Cellular Effects
Thiazoles have been found to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles are known to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and could also affect metabolic flux or metabolite levels .
Transport and Distribution
It could interact with transporters or binding proteins and could also affect its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-iodo-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBZIVOEYAIDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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